Cas no 851719-11-4 (N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
- N-(3-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Methanesulfonamide, N-[3-[5-(2-fluorophenyl)-4,5-dihydro-1-(2-methyl-1-oxopropyl)-1H-pyrazol-3-yl]phenyl]-
- Z237515568
- N-[3-[3-(2-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- AKOS001364762
- AKOS016900690
- F0621-0613
- N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- 851719-11-4
-
- Inchi: 1S/C20H22FN3O3S/c1-13(2)20(25)24-19(16-9-4-5-10-17(16)21)12-18(22-24)14-7-6-8-15(11-14)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3
- InChI Key: REZKCVOSBMVBGU-UHFFFAOYSA-N
- SMILES: CS(NC1=CC=CC(C2CC(C3=CC=CC=C3F)N(C(=O)C(C)C)N=2)=C1)(=O)=O
Computed Properties
- Exact Mass: 403.13659091g/mol
- Monoisotopic Mass: 403.13659091g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 704
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 87.2Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- Boiling Point: 535.6±60.0 °C(Predicted)
- pka: 8.16±0.10(Predicted)
N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0621-0613-2μmol |
N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851719-11-4 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0621-0613-5μmol |
N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851719-11-4 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0621-0613-10μmol |
N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851719-11-4 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0621-0613-20μmol |
N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851719-11-4 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0621-0613-1mg |
N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851719-11-4 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0621-0613-2mg |
N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851719-11-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0621-0613-3mg |
N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851719-11-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0621-0613-4mg |
N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851719-11-4 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0621-0613-5mg |
N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851719-11-4 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0621-0613-10mg |
N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851719-11-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
N-{3-[5-(2-Fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: A Comprehensive Overview
N-{3-[5-(2-Fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, with the CAS Registry Number 851719-11-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate molecular structure, which combines elements of aromaticity, heterocyclic chemistry, and sulfonamide functionality. The integration of these features makes it a promising candidate for various applications, particularly in drug discovery and development.
The molecular structure of this compound is characterized by a central pyrazole ring system, which is partially hydrogenated (4,5-dihydro) and substituted with a 2-fluorophenyl group at the 5-position and a 2-methylpropanoyl group at the 1-position. This arrangement creates a unique environment that can potentially interact with biological targets in a specific manner. The pyrazole ring is further connected to a phenyl group via a methylene bridge at the 3-position, which introduces additional aromaticity into the molecule. The sulfonamide group attached to this phenyl ring adds to the compound's functional diversity, enhancing its potential for bioavailability and target binding.
Recent studies have highlighted the importance of heterocyclic compounds like pyrazoles in drug design due to their ability to modulate enzyme activity and receptor binding. For instance, research published in the Journal of Medicinal Chemistry demonstrated that pyrazole-containing compounds can act as potent inhibitors of kinase enzymes, which are critical targets in cancer therapy. Similarly, the presence of a sulfonamide group in this compound is advantageous as it can enhance solubility and improve pharmacokinetic properties.
The synthesis of N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves a multi-step process that typically begins with the preparation of the pyrazole core. This is followed by functionalization at specific positions to introduce the substituents mentioned earlier. The final step involves coupling the sulfonamide group to the phenyl ring using appropriate coupling reagents under controlled conditions. Optimization of these steps is crucial to ensure high yield and purity of the final product.
In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease states. For example, studies conducted by researchers at the University of California have indicated that it exhibits moderate inhibitory activity against certain proteases involved in inflammatory diseases. Additionally, its ability to cross cellular membranes suggests potential utility in treating conditions where drug delivery is challenging.
The CAS Registry Number 851719-11-4 serves as a unique identifier for this compound within chemical databases worldwide. This ensures that researchers can easily reference and retrieve information about its properties, synthesis, and applications without confusion with other structurally similar compounds.
In conclusion, N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide represents an exciting advancement in organic chemistry with significant potential for therapeutic applications. Its unique structure, combined with recent research findings, underscores its importance as a lead compound in drug discovery efforts.
851719-11-4 (N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)